Hydroperoxide, heptyl
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Overview
Description
It belongs to the class of organic hydroperoxides, which are characterized by the presence of a hydroperoxy functional group (-OOH)
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroperoxide, heptyl can be synthesized through the oxidation of heptane using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure . The process involves the formation of a hydroperoxy group at the terminal carbon of the heptane chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as molybdenum or tungsten compounds can enhance the reaction rate and yield . The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Hydroperoxide, heptyl undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form heptanoic acid or other oxygenated derivatives.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of acids or bases as catalysts.
Major Products Formed:
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptanol.
Substitution: Various heptyl derivatives depending on the substituent introduced.
Scientific Research Applications
Hydroperoxide, heptyl has several applications in scientific research:
Biology: Studies have explored its role in lipid peroxidation and its effects on biological membranes.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its oxidative properties.
Industry: It is used in the production of polymers and as an initiator in polymerization reactions.
Mechanism of Action
The mechanism of action of hydroperoxide, heptyl involves the generation of free radicals through the homolytic cleavage of the O-O bond. These free radicals can initiate a cascade of reactions, leading to the oxidation of various substrates . The molecular targets include lipids, proteins, and nucleic acids, resulting in oxidative stress and potential cellular damage .
Comparison with Similar Compounds
- Hydroperoxide, methyl (CH₃OOH)
- Hydroperoxide, ethyl (C₂H₅OOH)
- Hydroperoxide, butyl (C₄H₉OOH)
Comparison: Hydroperoxide, heptyl is unique due to its longer carbon chain, which affects its physical properties such as boiling point and solubility. Compared to shorter-chain hydroperoxides, it has a higher boiling point and lower water solubility . These properties make it more suitable for certain industrial applications, such as in the production of high-molecular-weight polymers .
Properties
CAS No. |
20682-80-8 |
---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1-hydroperoxyheptane |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-5-6-7-9-8/h8H,2-7H2,1H3 |
InChI Key |
XIOGAMSXYSPUSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOO |
Origin of Product |
United States |
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